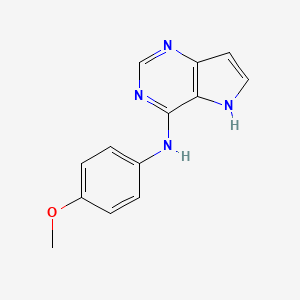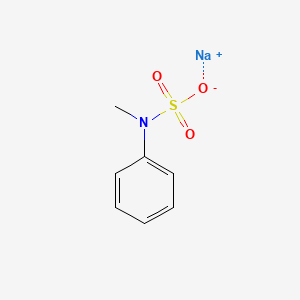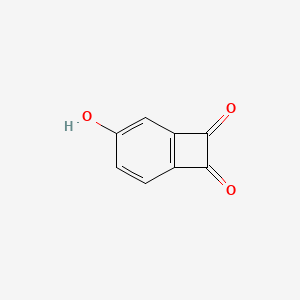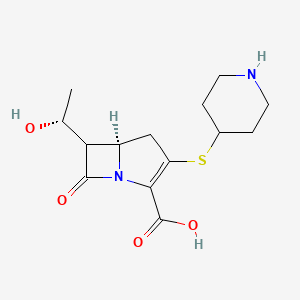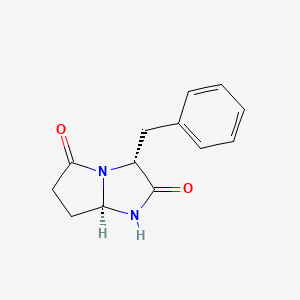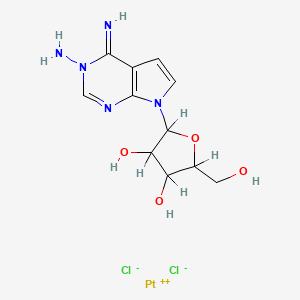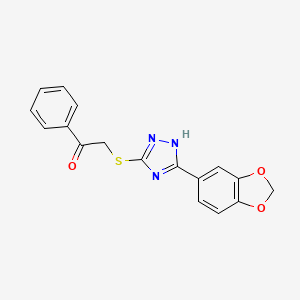![molecular formula C15H15F19INO B12724904 [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide CAS No. 80909-29-1](/img/structure/B12724904.png)
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide is a fluorinated quaternary ammonium compound. This compound is characterized by its high fluorine content, which imparts unique properties such as hydrophobicity and lipophobicity. It is used in various scientific and industrial applications due to its distinctive chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide typically involves multiple steps, starting from fluorinated precursors. The key steps include:
Quaternization: The final step involves the reaction of the fluorinated hydroxy compound with trimethylamine and an iodide source, such as methyl iodide (CH3I), to form the quaternary ammonium iodide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Fluorination: Using large-scale fluorination reactors to introduce fluorine atoms efficiently.
Continuous Hydroxylation: Employing continuous flow reactors for the hydroxylation step to ensure consistent product quality.
Automated Quaternization: Utilizing automated systems for the quaternization reaction to enhance yield and purity.
化学反応の分析
Types of Reactions
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3).
Reduction: The compound can undergo reduction reactions, although these are less common due to the stability of the fluorinated chain.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride (NaCl) or sodium bromide (NaBr) in polar solvents.
Oxidation: Chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Major Products
Substitution: Formation of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium chloride or bromide.
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the reduced fluorinated compound.
科学的研究の応用
Chemistry
In chemistry, this compound is used as a surfactant and phase transfer catalyst due to its unique amphiphilic nature. It facilitates reactions between hydrophobic and hydrophilic phases, enhancing reaction rates and yields.
Biology
In biological research, it is used in the study of membrane proteins and lipid bilayers. Its fluorinated tail interacts with lipid membranes, making it useful in membrane protein solubilization and stabilization.
Medicine
In medicine, it has potential applications in drug delivery systems. Its ability to interact with lipid membranes can be harnessed to deliver drugs to specific cellular targets, improving drug efficacy and reducing side effects.
Industry
Industrially, it is used in the production of fluorinated coatings and materials. Its hydrophobic properties make it ideal for creating water-repellent surfaces and materials with low surface energy.
作用機序
The mechanism of action of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide involves its interaction with lipid membranes. The fluorinated tail embeds into the lipid bilayer, disrupting membrane structure and function. This can lead to increased membrane permeability and altered cellular processes.
類似化合物との比較
Similar Compounds
[4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide]: Similar structure but lacks the hydroxyl group and trimethylammonium moiety.
[3-(Perfluorooctyl)propyl iodide]: Shorter fluorinated chain and different functional groups.
Uniqueness
The uniqueness of [4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-Hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]trimethylammonium iodide lies in its combination of a highly fluorinated chain with a quaternary ammonium group. This imparts both hydrophobic and cationic properties, making it versatile for various applications in chemistry, biology, medicine, and industry.
特性
CAS番号 |
80909-29-1 |
|---|---|
分子式 |
C15H15F19INO |
分子量 |
713.16 g/mol |
IUPAC名 |
[4,4,5,5,6,6,7,7,8,8,9,9,10,11,11,11-hexadecafluoro-2-hydroxy-10-(trifluoromethyl)undecyl]-trimethylazanium;iodide |
InChI |
InChI=1S/C15H15F19NO.HI/c1-35(2,3)5-6(36)4-7(16,17)9(19,20)11(23,24)13(27,28)12(25,26)10(21,22)8(18,14(29,30)31)15(32,33)34;/h6,36H,4-5H2,1-3H3;1H/q+1;/p-1 |
InChIキー |
BPGOAOSBJKHSJL-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CC(CC(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)O.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



